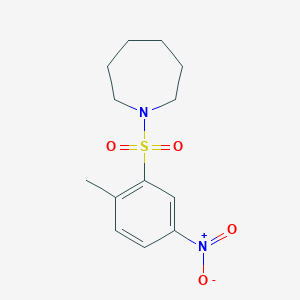

1-(2-Methyl-5-nitrophenyl)sulfonylazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-Methyl-5-nitrophenyl)sulfonylazepane involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Precise details can be found in the literature .

Molecular Structure Analysis

The molecular structure of this compound reveals an azepane ring (a seven-membered heterocycle) fused with a phenyl ring. The nitro group and sulfonyl group are strategically positioned, affecting the compound’s reactivity and stability. Computational studies and X-ray crystallography have provided insights into its 3D arrangement .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Pathways : The versatility of sulfonamide compounds, similar to "1-(2-Methyl-5-nitrophenyl)sulfonylazepane," is showcased in research aimed at expanding the toolkit for synthetic chemists. For instance, the study on the easy access to 4-nitrothiochroman S,S-dioxides via ring enlargement highlights a method where sulfone compounds facilitate cyclization and ring expansion, demonstrating their role in synthesizing complex heterocycles with potential applications in developing new materials and bioactive molecules (Bianchi et al., 2004).

Electrochemical Properties : Aryl sulfones with strong electron-withdrawing substituents, such as "this compound," have been studied for their electrochemical behavior. The research demonstrates how these compounds' radical anions are long-lived and react differently than expected, bypassing classic cleavage reactions. This property could be utilized in designing novel electrochemical sensors or in organic synthesis, where controlled radical reactions are required (Pilard et al., 2001).

Reactivity and Applications in Organic Synthesis : The synthesis of nitrocyclopentanes through a 3 + 2 strategy involving sulfone compounds illustrates the reactivity of sulfonamides in facilitating tandem annulation reactions. This method offers a route to synthesize nitro-substituted cyclopentane derivatives, crucial intermediates for pharmaceuticals and agrochemicals (Ghera et al., 1993).

Catalysis and Transformations : Research on the catalytic applications of sulfonamide derivatives showcases their role in facilitating various chemical transformations. For example, the selective synthesis of sulfoxides and sulfones from sulfides using methyltrioxorhenium-catalyzed oxidation highlights the utility of sulfonamide compounds in oxidation reactions, an essential process in synthesizing fine chemicals and pharmaceuticals (Yamazaki, 1996).

Propiedades

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-11-6-7-12(15(16)17)10-13(11)20(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGJTAXDGIDBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)

![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)

![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)